2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile
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Overview
Description
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile is a complex organic compound with the molecular formula C12H14ClN3OS This compound is notable for its unique structure, which includes a piperazine ring, a thiophene ring, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile typically involves multiple steps. One common method starts with the reaction of piperazine with chloroacetyl chloride to form 1-(2-chloroacetyl)piperazine. This intermediate is then reacted with 2-thiophenylacetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .
Scientific Research Applications
Medicinal Chemistry: It has been studied for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It has been used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its antimicrobial and anticancer properties.
Uniqueness
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile stands out due to its combination of a piperazine ring, a thiophene ring, and a chloroacetyl group.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVUJWQRCKKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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